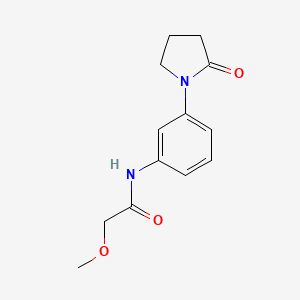
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that belongs to the class of acetamides It features a methoxy group attached to the acetamide moiety and a pyrrolidinone ring linked to the phenyl group
Mechanism of Action
Target of Action
The primary target of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
This compound acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor to modulate its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation results in potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s interaction with the Sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway . By modulating this pathway, the compound influences the influx of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes, including signal transduction, gene expression, and neuronal plasticity .
Pharmacokinetics
These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the Sigma-1 receptor. This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . The exact cellular effects can vary depending on the specific cellular context and the presence of other signaling molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the presence of endogenous or exogenous agonists can enhance the compound’s effects due to its role as an allosteric modulator .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
The cellular effects of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide are currently under investigation. Compounds with a similar structure have been shown to have significant effects on cellular function. For example, sigma-1 receptor modulators, which share a similar pyrrolidine structure, have demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the catalytic hydrogenation of a precursor compound, such as 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the acetamide precursor.
Coupling with the Phenyl Group: The final step involves coupling the pyrrolidinone ring with the phenyl group through a condensation reaction, often facilitated by a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as methoxy donors, halides, and amines.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amide derivatives.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its interaction with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-phenylacetamide: Lacks the pyrrolidinone ring, making it less complex and potentially less active in certain biological contexts.
2-(2-oxopyrrolidin-1-yl)acetamide: Similar structure but without the methoxy group, which may affect its pharmacological properties.
Uniqueness
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the methoxy group and the pyrrolidinone ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQYJFBCDPFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
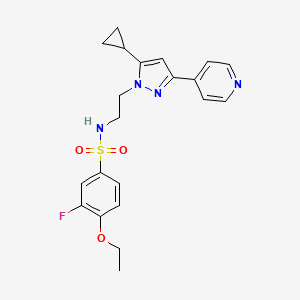
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)
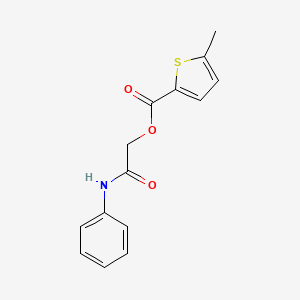
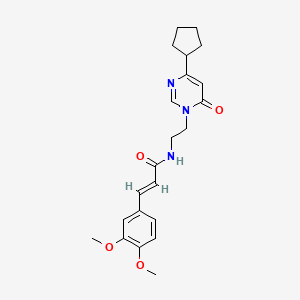
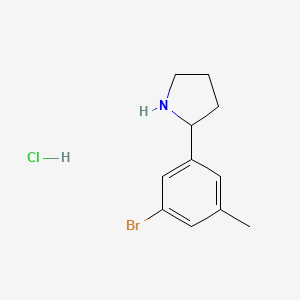
![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
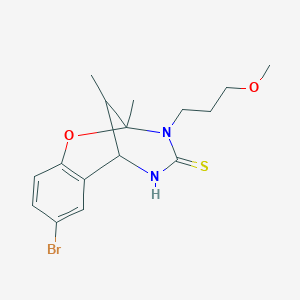
![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)
